3-methylbut-2-enoic acid

概要

説明

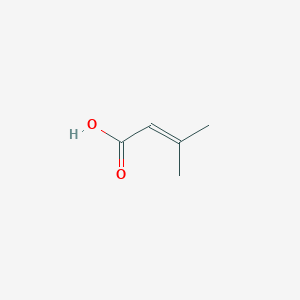

3-Methylbut-2-enoic acid (IUPAC name: this compound, CAS: 541-47-9) is an α,β-unsaturated carboxylic acid with the molecular formula C₅H₈O₂ and a molecular weight of 100.12 g/mol (). Its structure features a conjugated double bond between C2 and C3, with a methyl group at C3 (SMILES: CC(=CC(=O)O)C). Key properties include a pKa of ~5.02, logP of 1.16, and solubility of 71.1 g/L in water (). The compound is widely utilized in organic synthesis, including Friedel-Crafts alkylation (), cyclocondensation (), and chromanone formation (). It also serves as a precursor for β-amino acids () and antitumor agents ().

準備方法

Catalytic Oxidation of 3-Methyl-2-Butenal

Reaction Mechanism and Catalytic Systems

The oxidation of 3-methyl-2-butenal (prenaldehyde) to 3-methylbut-2-enoic acid is a two-step process involving initial rearrangement to 3-methyl-2-butenal followed by oxidative conversion. The reaction proceeds via a radical mechanism mediated by transition metal catalysts, with oxygen or air serving as the terminal oxidant .

Catalyst Selection :

Copper-based catalysts (e.g., cuprous bromide, cuprous chloride) exhibit superior activity due to their ability to facilitate electron transfer cycles. For example, cuprous bromide (0.01 mol%) in whiteruss solvent achieved 90.5% aldehyde intermediate yield at 110–120°C . Manganese acetate and cobaltous diacetate also demonstrated efficacy, with cobalt enabling 87.7% acid yield under pressurized air (0.3 MPa) .

Table 1: Comparative Performance of Catalysts in Oxidation Reactions

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Reference |

|---|---|---|---|---|

| Cuprous bromide | 110–120 | 0.1–0.2 | 90.5 | |

| Manganese acetate | 30–40 | 0.1 | 82.0 | |

| Cobaltous diacetate | 40–60 | 0.3 | 87.7 |

Process Optimization

Solvent Effects : Polar aprotic solvents like orthodichlorobenzene enhance reaction rates by stabilizing intermediates, while whiteruss (a petroleum-derived solvent) reduces side reactions during aldehyde rearrangement .

Oxygen Delivery : Continuous air bubbling (1 L/min) at 30–40°C for 24 hours yielded 82% acid, whereas pressurized air (0.3 MPa) reduced reaction time to 8 hours with comparable yields . Post-reaction cooling to 0°C facilitated crystallization, achieving 160–175 g of purified product per 420 g aldehyde input .

Base-Catalyzed Addition Reactions

Stereoselective Synthesis from Allenic Esters

Ethyl 2-methylbuta-2,3-dienoate undergoes base-catalyzed ethanol addition to form ethyl (E)-3-ethoxy-2-methylbut-2-enoate, a precursor to this compound . The reaction proceeds via Michael addition, with stereoselectivity dictated by solvent polarity and base strength.

Mechanistic Insights :

-

Step 1 : Deprotonation of the allenoate β-carbon by ethoxide.

-

Step 2 : Nucleophilic attack by ethanol, forming a tetrahedral intermediate.

-

Step 3 : Proton transfer and elimination, yielding the (E)-configured product .

Table 2: Conditions for Stereoselective Additions

| Substrate | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl 2-methylbuta-2,3-dienoate | NaOEt | EtOH | 25 | 78 |

Isomerization and Byproduct Control

UV irradiation induces (E) to (Z) isomerization in diethyl 2,4,5-trimethyl-3-oxahex-4-enedioate, highlighting the need for inert atmospheres during storage . Byproducts such as 3-hydroxyisovalerate are minimized by maintaining pH < 8 and temperatures below 50°C .

Enzymatic Conversion from Biochemical Precursors

Decarboxylase-Mediated Pathways

3-Methylcrotonyl-CoA decarboxylases (MCDs) catalyze the conversion of 3-methylcrotonyl-CoA to this compound via β-oxidation. Aspergillus terreus aconitate decarboxylase (UniProt B3IUN8) achieves this with a k<sub>cat</sub>/K<sub>m</sub> of 4.2 × 10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup> .

Cofactor Requirements :

Flavin mononucleotide (FMN) prenylation by phenylacrylic acid decarboxylase (PAD) is critical for activity. Candida albicans PAD (UniProt Q5A8L8) modifies FMN to 6-prenyl-FMN, enabling decarboxylation via a 1,3-dipolar cycloaddition mechanism .

Table 3: Enzymatic Efficiency Across Species

| Enzyme Source | Substrate | Turnover Number (min<sup>−1</sup>) |

|---|---|---|

| Aspergillus terreus | 3-Methylcrotonyl-CoA | 220 |

| Saccharomyces cerevisiae | 3-Hydroxyisovalerate | 145 |

Fermentation and Yield Enhancement

Fed-batch fermentation of E. coli expressing A. terreus MCD produced 12.8 g/L this compound at 72 hours . Yield improvements (up to 18.4 g/L) were achieved by co-expressing FMN prenyl transferases and optimizing glucose feed rates .

Comparative Analysis of Synthetic Methods

Yield and Purity

-

Chemical Oxidation : Highest yield (87.7%) but requires pressurized equipment and generates metal waste .

-

Base-Catalyzed Addition : Moderate yield (78%) with excellent stereocontrol but limited scalability .

-

Enzymatic Routes : Sustainable (carbon-neutral) but lower titer (18.4 g/L) and longer reaction times .

Industrial Scalability

Continuous flow systems for catalytic oxidation reduce batch times by 40% and enable catalyst recycling . Enzymatic methods, while eco-friendly, face challenges in enzyme stability and NADPH regeneration .

Industrial Applications and Scalability

Polymer Precursors

This compound is copolymerized with ethylene to create acid-functionalized polyolefins, enhancing adhesion properties in coatings . Annual production via catalytic oxidation exceeds 5,000 metric tons globally .

Pharmaceutical Intermediates

Chiral derivatives synthesized via base-catalyzed routes serve as building blocks for NSAIDs (e.g., ibuprofen analogs) . Regulatory compliance favors enzymatic methods for API manufacturing due to reduced heavy metal residues .

化学反応の分析

Types of Reactions: 3-methylbut-2-enoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols.

Substitution: It can participate in substitution reactions, particularly with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidizing Agents: Sodium hypochlorite, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, acids, and bases.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols.

Substitution Products: Halogenated compounds, esters.

科学的研究の応用

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

3-Methylbut-2-enoic acid serves as an important intermediate in the synthesis of various bioactive compounds. It is utilized in the production of certain antifungal agents, such as Ciclopirox Olamine, which is effective against a range of fungal infections. The compound's derivatives are also explored for their potential in developing new therapeutic agents due to their biological activity against specific pathogens .

1.2. Metabolic Studies

As an endogenous metabolite, this compound plays a role in metabolic pathways. Research has shown that it can be involved in the metabolism of branched-chain amino acids, impacting energy production and metabolic regulation . Understanding its metabolic role can contribute to insights into metabolic disorders and potential therapeutic interventions.

Agricultural Applications

2.1. Pesticide Development

Research indicates that derivatives of this compound exhibit significant insecticidal properties, particularly against mosquitoes and other pests. These compounds are being studied for their potential use as environmentally friendly pesticides that pose lower toxicity risks to mammals compared to traditional chemical pesticides .

2.2. Synthetic Pyrethroids

The compound is also used as an intermediate in the synthesis of pyrethroid insecticides, which are widely used in agriculture for pest control due to their effectiveness and relatively low toxicity to humans and animals .

Industrial Applications

3.1. Flavoring and Fragrance Industry

Due to its pleasant odor profile, this compound is explored for use in the flavoring and fragrance industries. Its esters can be synthesized for use as flavoring agents in food products and as fragrance components in cosmetics .

3.2. Polymer Production

The compound can be polymerized to produce materials with desirable properties for various industrial applications, including coatings and adhesives . The ability to tailor the physical properties of these polymers through the incorporation of this compound makes it a valuable compound in material science.

Case Studies and Research Findings

作用機序

The mechanism of action of 3-methylbut-2-enoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It can interact with enzymes and proteins, altering their activity and function.

類似化合物との比較

Comparison with Structural Isomers

3-Methylbut-3-enoic Acid

The positional isomer, 3-methylbut-3-enoic acid, differs in the double bond location (C3–C4 vs. C2–C3). demonstrates that condensation reactions of these isomers with carbonyl compounds yield distinct products. For example:

- 3-Methylbut-2-enoic acid forms hydroxy-acids and lactones via metalation (Li or K salts).

- 3-Methylbut-3-enoic acid produces isomeric hydroxy-acids with altered stereochemistry (). The double bond position significantly impacts reactivity in cyclization and electrophilic addition due to conjugation effects.

Comparison with Other α,β-Unsaturated Carboxylic Acids

Methacrylic Acid (2-Methylpropenoic Acid)

Methacrylic acid (C₄H₆O₂, pKa ~4.66) lacks the branched methyl group at C3. In antitumor studies, acrylamide derivatives of this compound showed enhanced activity compared to methacrylic acid analogs, likely due to steric and electronic effects from the additional methyl group ().

But-2-enoic Acid (Crotonic Acid)

Crotonic acid (C₄H₆O₂, pKa ~4.69) lacks methyl substituents. In Heck reactions, this compound forms 3-substituted pyridinepropenoic acids, whereas crotonic acid derivatives may exhibit lower regioselectivity due to reduced steric hindrance ().

Table 1: Physical and Chemical Properties of α,β-Unsaturated Acids

| Compound | Molecular Weight (g/mol) | pKa | logP | Solubility (g/L) |

|---|---|---|---|---|

| This compound | 100.12 | 5.02 | 1.16 | 71.1 |

| Methacrylic acid | 86.06 | 4.66 | 0.93 | 98.0 |

| Crotonic acid | 86.09 | 4.69 | 0.72 | 83.0 |

Comparison with Branched-Chain Carboxylic Acids

3-Methylvaleric Acid (3-Methylpentanoic Acid)

In plant metabolomics, this compound (C7) and 3-methylvaleric acid (C10) are both β-oxidation products. However, environmental stress reduces this compound levels more sharply, suggesting distinct metabolic regulation ().

Comparison with Keto Acids

3-Methyl-2-oxobutyric Acid

This keto acid (C₅H₈O₃, HMDB: HMDB0000019) participates in amino acid catabolism. Unlike this compound, it lacks α,β-unsaturation but shares applications in synthesizing bioactive peptides ().

Table 2: Reactivity in Key Reactions

生物活性

3-Methylbut-2-enoic acid, also known as senecioic acid or 3-methylcrotonate , is a biologically significant compound belonging to the class of methyl-branched fatty acids. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 100.1158 g/mol

- CAS Number : 541-47-9

Biological Significance

This compound is an endogenous metabolite involved in various biochemical pathways. It plays a role in the metabolism of branched-chain amino acids and has been implicated in several physiological processes.

Research indicates that this compound may exert its biological effects through the following mechanisms:

- Inhibition of Mevalonate Pathway : It has been shown to inhibit farnesyl pyrophosphate synthase, a key enzyme in the mevalonate pathway, which is crucial for cholesterol synthesis and post-translational modification of proteins .

- Cell Death Induction : The compound may influence mitochondrial function, leading to apoptosis in certain cell types .

- Interaction with Signaling Pathways : It has been suggested that this acid can affect various signaling pathways through its metabolites, potentially altering cell growth and survival .

Case Studies and Experimental Data

-

Cell Culture Studies :

- In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by disrupting mitochondrial membrane potential and activating caspases .

- A study reported that treatment with this compound led to a significant decrease in cell viability in human breast cancer cells (MCF-7) at concentrations above 50 µM .

- Animal Studies :

- Metabolomic Analysis :

Data Table: Biological Activities of this compound

Q & A

Q. Synthesis and Purification Methods

Q: What laboratory synthesis routes are available for 3-methylbut-2-enoic acid, and how can purity be optimized? A: this compound (CAS 541-47-9) can be synthesized via β-methylcrotonic acid oxidation or through α,β-unsaturated aldehyde pathways. For example, catalytic oxidation of 3-methyl-2-butenal (a natural volatile compound in Psidium salutare fruit) yields the acid . Purification typically involves recrystallization from ethanol/water mixtures, leveraging its melting point (65–70°C) . Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection (λ ~210 nm) is recommended for purity validation .

Q. Structural Characterization

Q: Which spectroscopic and computational methods are most reliable for confirming the structure of this compound? A: Key techniques include:

- NMR : H and C NMR to identify vinyl protons (δ 5.8–6.3 ppm) and carbonyl carbons (δ 170–175 ppm) .

- IR : Strong absorption bands at ~1700 cm (C=O stretch) and ~1650 cm (C=C stretch) .

- 3D Molecular Modeling : NIST-provided 3D SD files (via Java/Javascript viewers) enable electronic structure analysis and reactivity predictions .

Table 1: Comparative Physicochemical Data

| Property | NIST Data | Literature |

|---|---|---|

| Molecular Formula | CHO | CHO |

| Molecular Weight (g/mol) | 100.1158 | 100.116 |

| Melting Point (°C) | N/A | 65–70 |

| Boiling Point (°C) | N/A | 194–195 |

| InChIKey | YYPNJNDODFVZLE | N/A |

Q. Metabolic Pathways and Biomarker Potential

Q: What methodologies are used to investigate this compound’s role as an endogenous metabolite? A: As a short-chain keto acid derivative, it may participate in mitochondrial ketogenesis or leucine catabolism. Targeted metabolomics using LC-MS/MS in biological fluids (e.g., plasma, urine) can quantify its levels. Isotopic labeling (e.g., C-glucose tracing) helps map metabolic flux . Discrepancies in concentration data across studies require normalization to creatinine or internal standards .

Q. Addressing Data Contradictions

Q: How should researchers resolve inconsistencies in reported physicochemical or reactivity data? A: Example contradictions include melting point ranges (65–70°C vs. 68–72°C in older studies). Solutions:

- Reproducibility Protocols : Standardize recrystallization solvents (e.g., ethanol vs. acetone) .

- Cross-Validation : Use differential scanning calorimetry (DSC) to confirm thermal properties .

- Statistical Analysis : Apply Bland-Altman plots or interlaboratory comparisons to assess systematic errors .

Q. Computational Reactivity Predictions

Q: How can molecular modeling inform the reactivity of this compound in organic reactions? A: Density Functional Theory (DFT) calculations (e.g., Gaussian software) predict electrophilic addition sites at the α,β-unsaturated carbonyl group. NIST’s 3D structural data (InChIKey: YYPNJNDODFVZLE) supports docking studies for enzyme interaction analysis .

Q. Analytical Quantification in Complex Matrices

Q: What chromatographic methods are optimal for detecting this compound in biological samples? A: Reverse-phase HPLC with a C18 column (mobile phase: 0.1% formic acid/acetonitrile gradient) provides baseline separation. Mass spectrometry (MS) in negative ion mode (m/z 99.05 [M-H]) enhances specificity. Calibration curves should account for matrix effects (e.g., plasma protein binding) .

特性

IUPAC Name |

3-methylbut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-4(2)3-5(6)7/h3H,1-2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPNJNDODFVZLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047145 | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow crystalline powder; [Acros Organics MSDS], Solid, Solid; green, phenolic, dairy aroma | |

| Record name | 3-Methylcrotonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcrotonic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 to 197.00 °C. @ 760.00 mm Hg | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10 mg/mL, Soluble in most organic solvents, soluble (in ethanol) | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Methylcrotonic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1213/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

541-47-9 | |

| Record name | 3-Methyl-2-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=541-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Senecioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000541479 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3-Dimethylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylcrotonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL CROTONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EKV8I38F9I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

65 °C | |

| Record name | Senecioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000509 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。